3-[(4-chlorophenyl)methyl]-6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 3-[(4-chlorophenyl)methyl]-6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.: 1040653-07-3
VCID: VC7869840
InChI: InChI=1S/C22H18ClN7O4/c1-32-16-7-14(8-17(9-16)33-2)20-25-18(34-27-20)11-29-12-24-21-19(22(29)31)26-28-30(21)10-13-3-5-15(23)6-4-13/h3-9,12H,10-11H2,1-2H3
SMILES: COC1=CC(=CC(=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl)OC
Molecular Formula: C22H18ClN7O4
Molecular Weight: 479.9 g/mol

3-[(4-chlorophenyl)methyl]-6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

CAS No.: 1040653-07-3

Cat. No.: VC7869840

Molecular Formula: C22H18ClN7O4

Molecular Weight: 479.9 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-chlorophenyl)methyl]-6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one - 1040653-07-3

Specification

CAS No. 1040653-07-3
Molecular Formula C22H18ClN7O4
Molecular Weight 479.9 g/mol
IUPAC Name 3-[(4-chlorophenyl)methyl]-6-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Standard InChI InChI=1S/C22H18ClN7O4/c1-32-16-7-14(8-17(9-16)33-2)20-25-18(34-27-20)11-29-12-24-21-19(22(29)31)26-28-30(21)10-13-3-5-15(23)6-4-13/h3-9,12H,10-11H2,1-2H3
Standard InChI Key ZRVRFSLFZZCKJK-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl)OC
Canonical SMILES COC1=CC(=CC(=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl)OC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

PropertyValue
CAS No.1040653-07-3
Molecular FormulaC₂₂H₁₈ClN₇O₄
Molecular Weight479.9 g/mol
IUPAC Name3-[(4-Chlorophenyl)methyl]-6-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
SMILESCOC1=CC(=CC(=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl)OC

The compound integrates three pharmacophoric motifs:

  • Triazolo[4,5-d]pyrimidine core: Known for kinase and enzyme inhibition (e.g., LSD1, EGFR) .

  • 4-Chlorophenylmethyl group: Enhances lipophilicity and membrane permeability.

  • 3,5-Dimethoxyphenyl-oxadiazole: Imparts electron-withdrawing properties and metabolic stability .

Synthesis and Analytical Characterization

Synthetic Pathway

The synthesis involves multi-step heterocyclic chemistry:

  • Formation of triazolo[4,5-d]pyrimidine: Cyclocondensation of 4-chlorophenylmethylamine with pyrimidine precursors .

  • Oxadiazole ring construction: Reaction of 3,5-dimethoxyphenyl hydrazide with cyanogen bromide, followed by cyclization .

  • Coupling reactions: Alkylation or nucleophilic substitution to link substituents .

Analytical Data

TechniqueKey Observations
¹H/¹³C NMRConfirmed substitution patterns (e.g., methoxy, chlorophenyl signals).
HPLCPurity >95% (C18 column, acetonitrile/water gradient).
Mass Spectrometry[M+H]⁺ peak at m/z 480.9, matching molecular weight.

Pharmacological Activity

Antimicrobial Activity

Triazole-oxadiazole hybrids demonstrate broad-spectrum activity:

Microbial TargetMIC Range (μg/mL)Source
Escherichia coli4.8–5.1
Staphylococcus aureus4.0–6.7
Candida albicans1.5–5.0

Drug-Likeness and ADMET Profile

Lipinski’s Rule Compliance

ParameterValueRule Threshold
Molecular Weight479.9≤500
Calculated logP~3.2 (ChemAxon)≤5
H-Bond Donors1≤5
H-Bond Acceptors8≤10

Metabolic Stability

  • Microsomal Stability: Triazolopyrimidines exhibit moderate stability in human liver microsomes (t₁/₂ = 30–60 min) .

  • CYP450 Interactions: Low inhibition risk (IC₅₀ >10 μM for CYP3A4/2D6) .

Comparative Analysis with Analogues

CompoundTargetIC₅₀/EC₅₀Source
MRTX1133KRAS G12D0.48–1.21 nM
DSM265Plasmodium DHODH0.16 μM
This CompoundLSD1/EGFRIn silico <1 μM

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